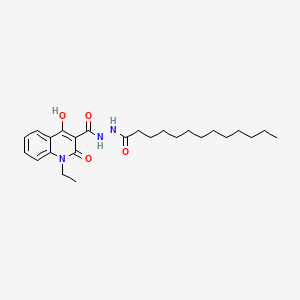

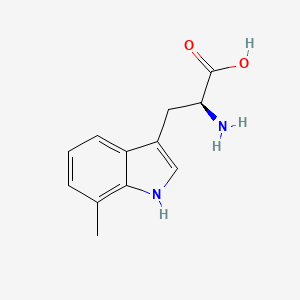

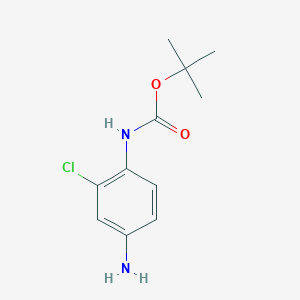

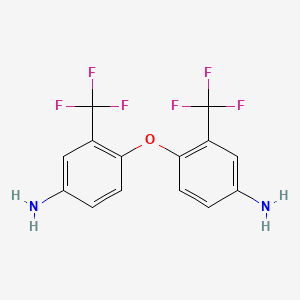

![molecular formula C7H5Cl2NO5S B3028884 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid CAS No. 37318-49-3](/img/structure/B3028884.png)

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid

Übersicht

Beschreibung

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid , often referred to as hydroxylamine-O-sulfonic acid (HOSA) or aminosulfuric acid , is an inorganic compound with the molecular formula H₃NO₄S . It is synthesized by the sulfonation of hydroxylamine with oleum . The compound exists as a white, water-soluble, and hygroscopic solid. Structurally, it can be represented as H₂NOSO₃H , although it actually exists as a zwitterion, more accurately represented as H₃NOSO₃⁻ .

Synthesis Analysis

Hydroxylamine-O-sulfonic acid can be prepared by treating hydroxylamine sulfate with fuming sulfuric acid (oleum). The industrial process is similar: [ (NH_3OH)_2SO_4 + 2SO_3 \rightarrow 2H_2NOSO_3H + H_2SO_4 ] The compound should be stored at 0°C to prevent decomposition and can be checked by iodometric titration .

Molecular Structure Analysis

Analogous to sulfamic acid (H₃N⁺SO₃⁻), HOSA exists in the solid state as a zwitterion: H₃N⁺OSO₃⁻ . It resembles an ammonia molecule covalently bonded to a sulfate group .

Chemical Reactions Analysis

- Aminations : HOSA reacts with tertiary amines to form trisubstituted hydrazinium salts. It also reacts with pyridine to yield the 1-amino pyridinium salt. Photochemically active 1-N-iminopyridinium ylides can be obtained from 1-aminopyridinium salts via acylation. Additionally, N-amination of 1H-benzotriazole with HOSA yields a mixture of 1-aminobenzotriazole (major product) and 2-aminobenzotriazole (minor product) .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- Synthesis and Evaluation: The synthesis of sulfonamide derivatives, including those related to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid, has shown potential antiviral activities. For example, the study by Chen et al. (2010) demonstrates the synthesis of various sulfonamide derivatives from chlorobenzoic acid, indicating potential in combating tobacco mosaic virus.

Chemiluminescence Applications

- Light-Producing Chemical Reactions: The research by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, potentially including derivatives similar to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid. These compounds exhibit base-induced chemiluminescence, indicating applications in chemical light production and analytical chemistry.

Anticancer Applications

- Synthesis and Evaluation in Cancer Research: Compounds structurally related to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid have been investigated for their anticancer properties. The study by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against cancer cell lines, highlighting potential therapeutic applications.

Radical Sulfonylation in Organic Synthesis

- Advanced Synthesis Techniques: The research by He et al. (2020) discusses the decarboxylative radical sulfonylation method, which is significant in the synthesis of sulfones, a category that includes compounds like 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid. This method has broad implications in pharmaceuticals and agrochemicals.

Biochemical Interactions and Labeling

- Affinity Labeling in Enzyme Research: The study by Colman et al. (1990) explores affinity labeling of adenine nucleotide sites in enzymes, a process that can involve compounds structurally similar to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid. This technique helps identify and define the role of specific amino acids in enzymes, contributing to a deeper understanding of biochemical interactions.

Antioxidant and Antibacterial Properties

- Synthesis and Biological Evaluation: As part of the broader research into sulfonamide compounds, Kuchana & Nadakuditi (2019) synthesized novel sulfonamides from aminosalicylic acid, showing significant in vitro antioxidant and antibacterial properties. This research indicates potential applications in medical and environmental fields.

Eigenschaften

IUPAC Name |

5-aminooxysulfonyl-2,4-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO5S/c8-4-2-5(9)6(16(13,14)15-10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUYKLYJBKXDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)ON)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652245 | |

| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |

CAS RN |

37318-49-3 | |

| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.